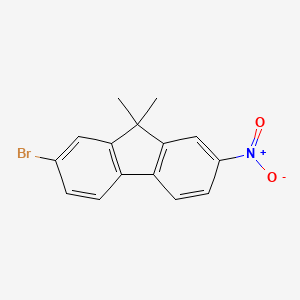

2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene

CAS No.:

Cat. No.: VC4027635

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrNO2 |

|---|---|

| Molecular Weight | 318.16 g/mol |

| IUPAC Name | 2-bromo-9,9-dimethyl-7-nitrofluorene |

| Standard InChI | InChI=1S/C15H12BrNO2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17(18)19)8-14(12)15/h3-8H,1-2H3 |

| Standard InChI Key | FGCLDUHOOBABTQ-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene features a fluorene core—a bicyclic system comprising two benzene rings fused via a five-membered ring. The 9,9-dimethyl groups induce steric hindrance, planarizing the fluorene system and enhancing thermal stability . The bromine atom at the 2-position and the nitro group at the 7-position introduce distinct electronic effects: the bromine acts as a leaving group in nucleophilic substitutions, while the nitro group serves as a strong electron-withdrawing moiety, facilitating charge transfer in donor-acceptor systems .

Crystallographic and Spectroscopic Insights

Single-crystal X-ray diffraction studies of related fluorene derivatives reveal that the 9,9-dimethyl groups adopt a nearly perpendicular orientation relative to the fluorene plane, minimizing steric clashes . This configuration stabilizes the molecule against torsional distortions, a property critical for applications in optoelectronics. Fourier-transform infrared (FTIR) spectroscopy of the compound typically shows characteristic absorption bands for C–Br (550–600 cm<sup>−1</sup>) and NO<sub>2</sub> (1520 and 1350 cm<sup>−1</sup>), while nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments for the aromatic and methyl groups .

Synthesis Methodologies

The synthesis of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene involves multi-step protocols optimized for yield and purity. Two principal routes dominate the literature:

Nitration of Pre-brominated Intermediates

An alternative approach involves nitrating 2-bromo-9,9-dimethylfluorene under controlled conditions. Using a mixture of nitric acid and acetic anhydride at 30°C prevents over-nitration and byproduct formation. This method is particularly advantageous for large-scale synthesis, with yields exceeding 80% .

Table 1: Comparison of Synthesis Routes

| Parameter | Direct Functionalization | Nitration of Intermediate |

|---|---|---|

| Starting Material | 9,9-Dimethylfluorene | 2-Bromo-9,9-dimethylfluorene |

| Reaction Steps | 2 (bromination + nitration) | 1 (nitration) |

| Typical Yield | 65–75% | 80–85% |

| Byproducts | Di-brominated species | None reported |

Chemical Reactivity and Transformations

The bromine and nitro groups in 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene enable diverse transformations, making it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom undergoes facile displacement with nucleophiles. For example, treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C replaces bromine with a cyano group, yielding 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile . This product serves as a precursor to NLO chromophores .

Reduction of the Nitro Group

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or hydrazine (N<sub>2</sub>H<sub>4</sub>) reduction converts the nitro group to an amine, producing 7-amino-2-bromo-9,9-dimethyl-9H-fluorene . The amine derivative is pivotal in synthesizing donor-acceptor systems for optoelectronic applications.

Applications in Materials Science

Nonlinear Optical Materials

2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene is a key intermediate in preparing chromophores with enhanced hyperpolarizability (β). For instance, Knoevenagel condensation of its aldehyde derivatives with active methylene compounds yields push-pull systems exhibiting β values up to 645 × 10<sup>−30</sup> esu . These chromophores are integral to electro-optic modulators and frequency doublers.

Organic Electronics

The compound’s derivatives function as electron-transport layers in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability (>300°C) . Incorporating cyano or trifluoromethyl groups further tunes electron mobility, achieving current efficiencies of 15 cd/A in prototype devices .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with complete degradation by 450°C. The 9,9-dimethyl groups impede molecular motion, enhancing thermal robustness compared to unsubstituted fluorenes .

Solubility and Processing

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and dimethyl sulfoxide (DMSO) . This solubility profile facilitates solution-processing techniques like spin-coating for thin-film applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume